molecular formula C12H13ClO3 B8358707 2-(Chloro-carbonyl)phenyl 2,2-dimethylpropanoate

2-(Chloro-carbonyl)phenyl 2,2-dimethylpropanoate

Cat. No. B8358707
M. Wt: 240.68 g/mol
InChI Key: LAHDJBLJLPEBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102607B2

Procedure details

6 g (27 mmol) of 2-(2,2-dimethylpropionyl-oxy)benzoic acid are dissolved in 60 ml of dichloromethane with a few drops of pyridine. 2.4 ml (32 mmol) of thionyl chloride are added dropwise and the mixture is stirred at ambient temperature for 18 h and then concentrated to dryness. 6.8 g of 2-(chlorocarbonyl)phenyl 2,2-dimethylpropanoate are obtained in a quantitative yield.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([CH3:15])[C:3]([O:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8](O)=[O:9])=[O:4].S(Cl)([Cl:19])=O>ClCCl.N1C=CC=CC=1>[CH3:1][C:2]([CH3:16])([CH3:15])[C:3]([O:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([Cl:19])=[O:9])=[O:4]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC(C(=O)OC1=C(C(=O)O)C=CC=C1)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C(=O)OC1=C(C=CC=C1)C(=O)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 104.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.